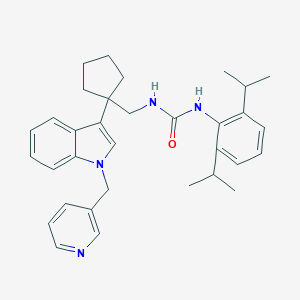![molecular formula C42H51N4O10P B115560 [1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate CAS No. 148380-57-8](/img/structure/B115560.png)
[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate typically involves the oxidation of 5-methyl-deoxyuridine. One efficient method includes the use of cyanoethyl-protected intermediates. The process begins with the protection of the hydroxyl groups, followed by selective oxidation to introduce the hydroxymethyl group. The final step involves deprotection to yield the desired compound. This method has been optimized to achieve an overall yield of 39% on a 5-gram scale .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and high-throughput techniques allows for the efficient production of this compound. The key to industrial synthesis lies in optimizing reaction conditions to maximize yield and purity while minimizing production costs.
化学反応の分析
Types of Reactions
[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to formyl or carboxyl derivatives.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Formyl-deoxyuridine and 5-Carboxy-deoxyuridine.
Reduction: 5-Methyl-deoxyuridine.
Substitution: Various substituted deoxyuridine derivatives depending on the reagent used.
科学的研究の応用
[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified oligonucleotides for studying DNA-protein interactions.
Biology: Serves as a marker for oxidative DNA damage and is used in studies related to DNA repair mechanisms.
Medicine: Investigated for its potential role in cancer research, particularly in understanding the mechanisms of DNA demethylation and its impact on gene expression.
Industry: Utilized in the development of biosensors for detecting DNA methyltransferase activity.
作用機序
The mechanism of action of [1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate involves its incorporation into DNA, where it can influence gene expression by altering the methylation status of cytosine residues. The compound is recognized by ten-eleven translocation (TET) proteins, which catalyze the oxidation of 5-methylcytosine to 5-hydroxymethylcytosine. This process plays a crucial role in the regulation of gene expression and is involved in various cellular processes, including embryonic development and tumorigenesis .
類似化合物との比較
Similar Compounds
5-Hydroxymethyl-2’-deoxycytidine (5hmdC): Another modified nucleoside involved in DNA methylation and demethylation processes.
5-Formyl-2’-deoxycytidine (5fdC): A derivative formed by the oxidation of 5-hydroxymethyl-2’-deoxycytidine.
5-Carboxy-2’-deoxycytidine (5cadC): The final product in the oxidation pathway of 5-methylcytosine.
Uniqueness
Unlike other modified nucleosides, it is derived from deoxyuridine rather than deoxycytidine, which gives it distinct properties and applications in research .
特性
IUPAC Name |
[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H51N4O10P/c1-28(2)46(29(3)4)57(54-23-11-22-43)56-37-24-39(45-25-31(26-52-30(5)47)40(48)44-41(45)49)55-38(37)27-53-42(32-12-9-8-10-13-32,33-14-18-35(50-6)19-15-33)34-16-20-36(51-7)21-17-34/h8-10,12-21,25,28-29,37-39H,11,23-24,26-27H2,1-7H3,(H,44,48,49)/t37-,38+,39+,57?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYURRDNKSOJAQ-FYJGSNHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H51N4O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
802.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


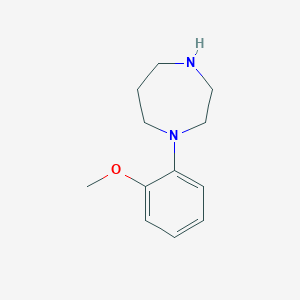
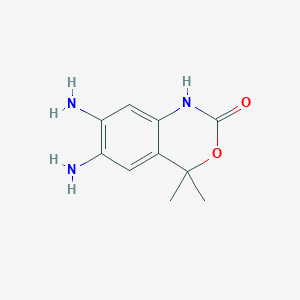
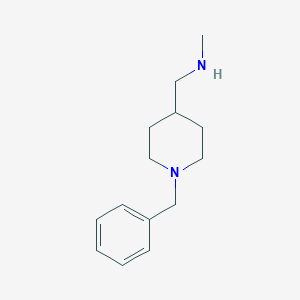
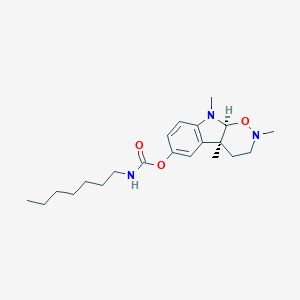
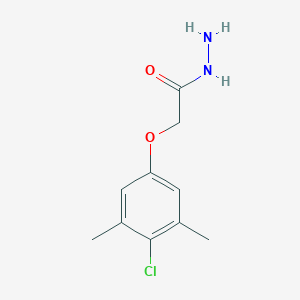
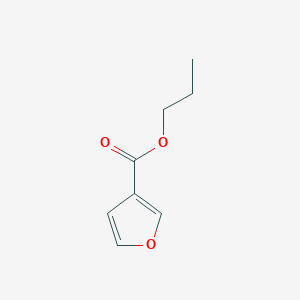
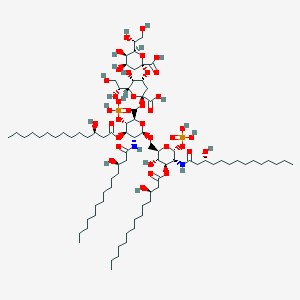
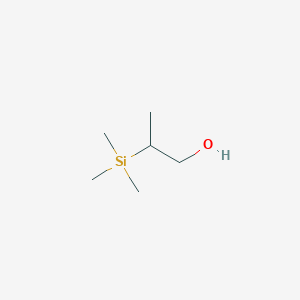
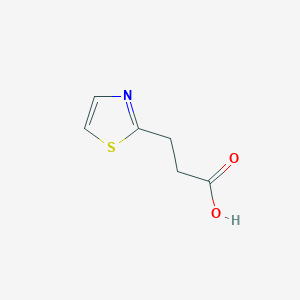

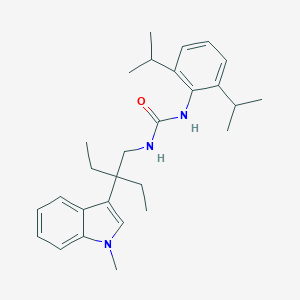
![N-[bis(3-aminopropyl)amino]-N-hydroxynitrous amide](/img/structure/B115498.png)

